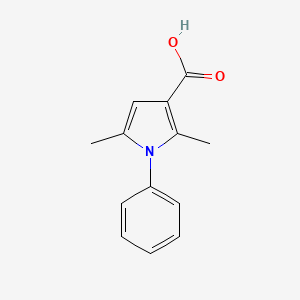

2,5-Dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dimethyl-1-phenylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-8-12(13(15)16)10(2)14(9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRVCSCFJALBOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303584 | |

| Record name | 2,5-dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3807-56-5 | |

| Record name | 3807-56-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Guide-to-the-Synthesis-of-2-5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic-acid-via-the-Paal-Knorr-Reaction

A Technical Guide to the Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid via the Paal-Knorr Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and functional properties. Among the myriad of synthetic routes to this privileged heterocycle, the Paal-Knorr reaction stands out for its efficiency and operational simplicity.[1][2] This in-depth technical guide provides a comprehensive exploration of the synthesis of a specific, highly functionalized derivative, this compound, via the Paal-Knorr condensation. This document will detail the mechanistic underpinnings of the reaction, provide a validated, step-by-step experimental protocol, discuss critical process parameters, and offer troubleshooting strategies. The aim is to equip researchers and drug development professionals with the necessary knowledge to confidently and successfully synthesize this valuable compound.

Introduction: The Significance of Pyrrole-3-Carboxylic Acid Derivatives

Pyrrole-3-carboxylic acid and its derivatives are key structural motifs found in numerous biologically active molecules.[3] Their prevalence in pharmaceuticals stems from their ability to act as versatile pharmacophores, capable of engaging in various biological interactions. The target molecule of this guide, this compound, possesses a substitution pattern that is of significant interest in the development of novel therapeutic agents. The Paal-Knorr synthesis, a reaction that condenses a 1,4-dicarbonyl compound with a primary amine or ammonia, offers a direct and high-yielding pathway to such substituted pyrroles.[1][4][5][6]

The Paal-Knorr Reaction: Mechanistic Insights

The Paal-Knorr pyrrole synthesis is a classic organic reaction that has been a subject of mechanistic investigation for decades.[1][5] The currently accepted mechanism, supported by both experimental and computational studies, proceeds through the formation of a hemiaminal intermediate.[1][7][8]

The reaction is initiated by the nucleophilic attack of the primary amine (in this case, aniline) on one of the carbonyl groups of the 1,4-dicarbonyl precursor. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group, forming a cyclic hemiaminal. This ring-closing step is often the rate-determining step of the reaction.[1][2][4] The final step involves the dehydration of this intermediate to yield the aromatic pyrrole ring.[1][8] While the reaction can proceed under neutral conditions, it is often accelerated by the presence of a weak acid catalyst, such as acetic acid.[6]

Caption: Paal-Knorr reaction mechanism for the synthesis of the target compound.

Experimental Protocol: A Two-Step Synthesis

The synthesis of this compound is most effectively achieved in a two-step process:

Step 1: Paal-Knorr Condensation to form Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate Step 2: Saponification (Hydrolysis) of the ester to the carboxylic acid

Step 1: Synthesis of Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate

This initial step involves the core Paal-Knorr condensation reaction.

Materials:

-

Ethyl 2-acetyl-3-oxobutanoate (1,4-dicarbonyl precursor)

-

Aniline (primary amine)

-

Glacial Acetic Acid (catalyst)

-

Ethanol (solvent)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add ethyl 2-acetyl-3-oxobutanoate (1 equivalent).

-

Add ethanol as the solvent, ensuring the starting material is fully dissolved.

-

Add aniline (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (approximately 10 mol%).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Hydrolysis to this compound

The second step involves the conversion of the synthesized ester to the final carboxylic acid product.

Materials:

-

Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (from Step 1)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl) (for acidification)

Procedure:

-

Dissolve the ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2-3 equivalents) to the mixture.

-

Heat the reaction mixture to reflux for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with hydrochloric acid until the pH is acidic (pH ~2-3), which will precipitate the carboxylic acid product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Process Parameters and Optimization

The success of the Paal-Knorr synthesis is contingent on several key parameters:

| Parameter | Recommended Condition | Rationale & Impact on Yield/Purity |

| Catalyst | Glacial Acetic Acid (weak acid) | A weak acid is sufficient to catalyze the reaction without promoting side reactions like furan formation, which can occur under strongly acidic conditions.[6] |

| Solvent | Ethanol | Provides good solubility for the reactants and has a suitable boiling point for the reaction. Water has also been shown to be a viable and environmentally friendly solvent for some Paal-Knorr reactions.[9] |

| Temperature | Reflux | Heating is generally required to drive the condensation and dehydration steps to completion in a reasonable timeframe. |

| Reactant Ratio | Slight excess of aniline | A small excess of the amine can help to ensure the complete consumption of the more valuable 1,4-dicarbonyl compound. |

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. Below is a guide to addressing common problems:

Caption: Troubleshooting guide for the Paal-Knorr synthesis.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Appearance: White powder.[10]

-

Melting Point: 216-218 °C.[10]

-

1H NMR (300 MHz, CDCl3): δ 7.56-7.44 (m, 3H), 7.23-7.18 (m, 2H), 6.44 (s, 1H), 2.32 (s, 3H), 1.99 (s, 3H).[10]

Conclusion

The Paal-Knorr reaction remains a highly effective and reliable method for the synthesis of substituted pyrroles. The two-step synthesis of this compound outlined in this guide provides a clear and reproducible pathway to a valuable building block for drug discovery and materials science. By understanding the underlying mechanism and paying close attention to key experimental parameters, researchers can consistently achieve high yields of this target compound.

References

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. tandfonline.com [tandfonline.com]

- 3. syrris.com [syrris.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound | C13H13NO2 | CID 292955 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data for 2,5-Dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid (1H NMR, 13C NMR, IR)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of this compound (CAS No: 3807-56-5). As a vital heterocyclic scaffold, understanding its unique spectral signature is paramount for researchers in synthesis, medicinal chemistry, and materials science.[1][2][3] This document moves beyond a simple data repository to offer an interpretive analysis of the ¹H NMR, ¹³C NMR, and IR spectra, grounded in the principles of chemical structure and substituent effects.

Molecular Structure and Spectroscopic Overview

This compound is a tetrasubstituted pyrrole derivative. Its structure comprises a central pyrrole ring, a phenyl group attached to the nitrogen (N1), two methyl groups at positions C2 and C5, and a carboxylic acid group at C3. This specific arrangement of functional groups gives rise to a distinct and predictable spectroscopic fingerprint, which is essential for confirming its identity and purity after synthesis.

The molecular formula is C₁₃H₁₃NO₂ with a molecular weight of approximately 215.25 g/mol .[4][5]

Caption: Molecular Structure of the Target Compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the proton environment of the molecule. The spectrum provides definitive information on the number of distinct protons, their chemical environment (chemical shift), their neighboring protons (splitting pattern), and their relative numbers (integration).

Experimental ¹H NMR Data

The reported ¹H NMR spectral data, acquired on a 300 MHz spectrometer, is summarized below.[4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.56 - 7.44 | Multiplet (m) | 3H | Phenyl H (meta, para) |

| 7.23 - 7.18 | Multiplet (m) | 2H | Phenyl H (ortho) |

| 6.44 | Doublet (d) | 1H | Pyrrole H-4 |

| 2.32 | Singlet (s) | 3H | C5-CH₃ |

| 1.99 | Doublet (d) | 3H | C2-CH₃ |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (7.18-7.56 ppm): The signals for the five protons of the N-phenyl group appear as two distinct multiplets. The downfield multiplet (7.56-7.44 ppm) is attributed to the meta and para protons, while the upfield multiplet (7.23-7.18 ppm) corresponds to the two ortho protons. This separation is typical for a substituted phenyl ring where the ortho protons are influenced differently by the pyrrole ring's magnetic environment.

-

Pyrrole Proton (6.44 ppm): The single proton on the pyrrole ring, H-4, appears as a sharp signal. It is reported as a doublet with a very small coupling constant (J = 0.9 Hz).[4] This small splitting is likely due to long-range coupling with the methyl protons at the C2 position, a phenomenon often observed in such heterocyclic systems. Its relatively upfield position compared to the phenyl protons is characteristic of the electron-rich nature of the pyrrole ring.[1]

-

Methyl Protons (1.99 and 2.32 ppm): The two methyl groups are chemically non-equivalent and thus give rise to two separate signals.

-

The signal at 2.32 ppm is a singlet, assigned to the C5-CH₃ group.

-

The signal at 1.99 ppm is reported as a doublet (J = 0.9 Hz), assigned to the C2-CH₃ group.[4] This splitting corresponds to the long-range coupling with the H-4 proton, confirming their spatial relationship. The C2-CH₃ is slightly more shielded (upfield) compared to the C5-CH₃, which is adjacent to the electron-withdrawing carboxylic acid group.

-

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet in the 10-12 ppm region.[6] This signal is often not observed or is very broad due to hydrogen exchange with trace amounts of water in the deuterated solvent. The reported data does not include this region, which is a common omission in peak lists.[4]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| 165 - 175 | C=O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is highly deshielded.[6] |

| 135 - 145 | Phenyl C1' (ipso) | Quaternary carbon attached to the pyrrole nitrogen. |

| 128 - 135 | Pyrrole C2 & C5 | Quaternary carbons attached to methyl groups and nitrogen. |

| 125 - 130 | Phenyl C2', C3', C4' | Aromatic carbons of the phenyl ring. |

| 115 - 125 | Pyrrole C3 & C4 | Pyrrole ring carbons, with C3 being significantly downfield due to the attached carboxyl group. |

| 10 - 15 | -CH₃ Carbons | Aliphatic methyl carbons, appearing in the far upfield region. |

Causality of Chemical Shifts

-

Carbonyl Carbon: The C=O carbon of the carboxylic acid is expected to be the most downfield signal (excluding solvent peaks) due to the strong deshielding effect of the two adjacent electronegative oxygen atoms.[6]

-

Aromatic Carbons: The various quaternary and protonated carbons of the pyrrole and phenyl rings will resonate in the typical aromatic region (115-145 ppm). The specific shifts are determined by the electronic effects of their substituents (N-phenyl, -CH₃, -COOH).

-

Methyl Carbons: The two methyl group carbons will appear far upfield, with slight differences in their chemical shifts due to their different positions on the pyrrole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups within the molecule. The spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds.

Predicted Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid |

| 3000 - 3100 | C-H stretch (sp²) | Aromatic (Phenyl & Pyrrole) |

| 2850 - 2980 | C-H stretch (sp³) | Aliphatic (Methyl) |

| 1680 - 1710 (strong) | C=O stretch | Carboxylic Acid (dimer) |

| 1580 - 1610 | C=C stretch | Aromatic Rings |

| 1450 - 1550 | C=C stretch | Aromatic Rings |

| ~1210-1320 | C-O stretch | Carboxylic Acid |

Interpretation of the IR Spectrum

-

O-H Stretch: The most prominent feature for the carboxylic acid will be a very broad absorption band spanning from ~2500 to 3300 cm⁻¹. This broadness is a result of strong intermolecular hydrogen bonding, which forms a dimeric structure.[6]

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is the unmistakable signature of the carbonyl group in the carboxylic acid. Its exact position can be influenced by conjugation and hydrogen bonding.[6]

-

C-H Stretches: A group of weaker bands just above 3000 cm⁻¹ corresponds to the C-H bonds of the phenyl and pyrrole rings. Just below 3000 cm⁻¹, sharper peaks will indicate the C-H bonds of the two methyl groups.

-

Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of absorptions from C-C and C-N bond stretching and various bending vibrations, which are unique to the overall molecular structure.

Experimental Protocols and Workflow

The reliable acquisition of spectroscopic data requires standardized procedures. The following outlines typical protocols for obtaining the spectra discussed.[1]

General Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic sample analysis.

Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of the compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a vial.[1]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Place the tube in the NMR spectrometer. Acquire the spectra using standard parameters for ¹H and ¹³C nuclei, including an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Protocol for FTIR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: Acquire a background spectrum of the empty spectrometer and subtract it from the sample spectrum to remove atmospheric (CO₂, H₂O) absorptions.

Conclusion

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a powerful and unambiguous method for the structural verification of this compound. The ¹H NMR spectrum confirms the proton count and connectivity, notably the long-range coupling between the H-4 and C2-methyl protons. The predicted ¹³C NMR spectrum accounts for all 13 unique carbon environments. Finally, IR spectroscopy provides definitive evidence for the key carboxylic acid functional group through its characteristic O-H and C=O stretching vibrations. Together, these techniques form a self-validating system for the positive identification and quality control of this important heterocyclic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold [mdpi.com]

- 3. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C13H13NO2 | CID 292955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. acgpubs.org [acgpubs.org]

Foreword: The Pyrrole Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Substituted Pyrrole-3-Carboxylic Acids

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of countless biologically active molecules, both natural and synthetic.[1][2][3] Its presence in vital structures like heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems.[4] In pharmaceutical research, pyrrole derivatives are recognized as "privileged structures" due to their ability to interact with a wide array of biological targets, leading to a spectrum of therapeutic applications.[2][3] This versatility has led to the development of blockbuster drugs such as atorvastatin (Lipitor), the anti-inflammatory drug tolmetin, and the anticancer agent sunitinib.[1]

This guide focuses specifically on the substituted pyrrole-3-carboxylic acid core. The carboxylic acid group at the 3-position is a key functional handle, enhancing reactivity and often serving as a crucial interaction point with biological receptors, making it a valuable building block for drug development.[5][6] We will delve into the diverse biological activities of these compounds, explore the nuances of their structure-activity relationships (SAR), and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Chapter 1: Anticancer Activity - Targeting Malignant Proliferation

Substituted pyrrole-3-carboxylic acids and their amide derivatives have emerged as a potent class of anticancer agents, acting through diverse mechanisms to halt tumor growth and induce cancer cell death.[7]

Mechanism I: Inhibition of Tubulin Polymerization

Microtubules are dynamic cytoskeletal proteins essential for forming the mitotic spindle during cell division. Agents that interfere with microtubule dynamics are highly effective chemotherapeutics.[8] Several ethyl-2-amino-pyrrole-3-carboxylate derivatives and related carboxamides have been identified as potent inhibitors of tubulin polymerization.[8][9]

These compounds bind to the colchicine-binding site on β-tubulin, disrupting the formation of the mitotic spindle.[8] This interference halts the cell cycle in the G2/M phase, preventing cell division and ultimately leading to programmed cell death (apoptosis).[8][9] The cytotoxic activities of these compounds have been demonstrated across a broad spectrum of epithelial cancer cell lines, including breast, lung, and prostate cancer, as well as soft tissue sarcomas.[8][9]

Caption: Key structural determinants of biological activity in pyrrole-3-carboxylic acids.

Chapter 5: Summary of Biological Activities

To provide a comparative overview, the table below summarizes the activities of representative substituted pyrrole-3-carboxylic acid derivatives discussed in the scientific literature.

| Compound Class/Derivative | Biological Activity | Key Findings / Potency | Reference(s) |

| Ethyl-2-amino-pyrrole-3-carboxylates | Anticancer | Induce G2/M cell-cycle arrest; effective against various sarcoma cell lines. | [9] |

| Pyrrole-3-carboxamides | EZH2 Inhibition (Anticancer) | Reduces cellular H3K27me3 levels in K562 cells. | [10] |

| Pyrrole-3-carboxamides | JAK2 Inhibition (Anticancer) | Potent and orally bioavailable; significant tumor growth inhibition in vivo. | [11] |

| Substituted Pyrrole-3-carboxylic acids | Anti-inflammatory | Protection from 11% to 42% in carrageenan-induced edema model. | [12] |

| 5-Aroyl-pyrrolopyrrole-1-carboxylic acids | Anti-inflammatory, Analgesic | High potency in mouse writhing assay; minimal GI erosion. | [13] |

| 2-Aminopyrrole-3-carbonitriles | Antibacterial | Strong activity against E. coli (MIC 32 µg/mL). | [1] |

| Pyrrole-3-carboxylic acid amides of ampicillin | Antibacterial (Gram-positive) | MIC values in the range of 0.62-16 µg/mL. | [14] |

| 1,3-Diaryl-pyrrole derivatives | Enzyme Inhibition (BChE) | Selective BChE inhibitors with IC50 values as low as 1.71 µM. | [15] |

Chapter 6: Key Experimental Protocols

The validation of biological activity requires robust and reproducible experimental protocols. This section details methodologies for assessing the anticancer and anti-inflammatory properties of novel substituted pyrrole-3-carboxylic acid derivatives.

Protocol: In Vitro Cytotoxicity Assessment using MTS Assay

Causality: The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. It is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells, allowing for the calculation of a compound's cytotoxic potency (IC50). This protocol is self-validating through the inclusion of untreated and vehicle-treated controls.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Harvest cells using trypsin-EDTA, perform a cell count (e.g., using a hemocytometer), and seed 5,000-10,000 cells per well in a 96-well microtiter plate. Allow cells to adhere for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Treatment: Remove the old media from the wells and add 100 µL of the media containing the various concentrations of the test compound. Include wells with media only (blank), cells with vehicle (DMSO) control, and untreated cells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent) to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Protocol: In Vivo Anti-inflammatory Assessment using Carrageenan-Induced Paw Edema

Causality: This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds. [12][16]Carrageenan injection into the rat paw induces a localized, biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential. The protocol's validity is ensured by comparison against both a negative (vehicle) control and a positive control (a known NSAID like Indomethacin or Diclofenac).

Methodology:

-

Animal Acclimatization: Use Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment, with free access to food and water. Fast the animals overnight before the experiment.

-

Grouping: Randomly divide the animals into groups (n=6 per group):

-

Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose).

-

Group II: Positive Control (e.g., Indomethacin, 10 mg/kg).

-

Group III, IV, V: Test compound at different doses (e.g., 50, 100, 200 mg/kg).

-

-

Compound Administration: Administer the vehicle, positive control, or test compound intraperitoneally (i.p.) or orally (p.o.) 1 hour before the carrageenan injection.

-

Baseline Measurement: Before administering any substances, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

-

Induction of Inflammation: Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis:

-

Calculate the edema volume (swelling) at each time point: (Paw volume at time t) - (Paw volume at time 0).

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

-

Analyze the data using statistical methods (e.g., ANOVA followed by Dunnett's test) to determine statistical significance.

-

Conclusion and Future Outlook

The substituted pyrrole-3-carboxylic acid scaffold is a remarkably fertile ground for the discovery of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, often through well-defined mechanisms of action. The inherent "drug-like" properties of the pyrrole core, combined with the synthetic tractability of the carboxylic acid function, ensure its continued relevance in medicinal chemistry. [3] Future research will likely focus on several key areas: enhancing target selectivity to minimize off-target effects, optimizing pharmacokinetic profiles for improved in vivo efficacy, and exploring novel therapeutic applications. The use of advanced computational modeling and structure-based drug design will undoubtedly accelerate the journey of new pyrrole-3-carboxylic acid derivatives from laboratory curiosities to life-saving medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. A review article on biological importance of pyrrole [wisdomlib.org]

- 3. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. chemimpex.com [chemimpex.com]

- 6. syrris.com [syrris.com]

- 7. researchgate.net [researchgate.net]

- 8. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and antimicrobial activity of new pyrrolecarboxylic acid derivatives of ampicillin and amoxicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid (CAS Number: 3807-56-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid, identified by the CAS number 3807-56-5, is a substituted pyrrole derivative with a molecular formula of C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol .[1] This compound features a central pyrrole ring, a five-membered aromatic heterocycle containing nitrogen, which is a common scaffold in a multitude of biologically active compounds. The pyrrole nucleus is substituted with two methyl groups at positions 2 and 5, a phenyl group at position 1 (on the nitrogen atom), and a carboxylic acid group at position 3. The presence of these functional groups imparts specific chemical and physical properties to the molecule, making it a subject of interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of the properties, synthesis, potential applications, and safety considerations for this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential biological interactions. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 3807-56-5 | [1] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White powder | [2] |

| Melting Point | 216-218 °C | [2] |

| Boiling Point | 391.7 °C at 760 mmHg (Predicted) | |

| Flash Point | 190.7 °C (Predicted) | |

| Density | 1.18 g/cm³ (Predicted) | |

| Solubility | Information not available | |

| InChI | InChI=1S/C13H13NO2/c1-9-8-12(13(15)16)10(2)14(9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,16) | [1] |

| SMILES | Cc1cc(c(C)n1c1ccccc1)C(=O)O | [1] |

Synthesis

The synthesis of this compound and its derivatives often employs the Paal-Knorr pyrrole synthesis, a classic and versatile method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[3]

Paal-Knorr Synthesis: A Mechanistic Overview

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, aniline, to form the N-phenyl substituted pyrrole ring. The reaction typically proceeds under acidic conditions.

References

A Technical Guide to Green Synthesis Approaches for Functionalized Pyrroles

Executive Summary

The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional materials.[1][2][3] Traditional synthetic routes to functionalized pyrroles, however, often rely on harsh reaction conditions, volatile organic solvents, and stoichiometric reagents that are misaligned with modern principles of sustainable chemistry. This guide provides an in-depth exploration of green synthetic strategies that address these challenges. We will delve into field-proven methodologies that leverage alternative energy sources, eco-friendly solvent systems, and atom-economical reaction designs. This document is intended for researchers, scientists, and drug development professionals seeking to integrate efficient, safe, and environmentally benign protocols into their synthetic workflows.

Foundational Pillars of Green Pyrrole Synthesis

The development of sustainable protocols for pyrrole synthesis is not governed by a single solution but rather by a synergistic application of several core principles of green chemistry. These pillars guide the rational design of experiments, moving beyond simple yield optimization to consider the holistic impact of a chemical transformation.

The primary strategies involve the use of green catalysts, replacement of conventional solvents with benign alternatives like water, ionic liquids (ILs), or deep eutectic solvents (DESs), and the application of alternative energy sources such as microwave irradiation and ultrasound.[4] Furthermore, the adoption of multi-component reactions (MCRs) represents a paradigm shift in synthetic efficiency, maximizing atom economy by constructing complex molecules in a single, convergent step.[5][6]

Caption: Interrelated pillars of green chemistry guiding the synthesis of functionalized pyrroles.

The Greening of a Classic: The Paal-Knorr Synthesis

The Paal-Knorr reaction, the condensation of a 1,4-dicarbonyl compound with a primary amine, is arguably the most straightforward and widely used method for synthesizing N-substituted pyrroles.[1][7] However, its classical execution often requires harsh acidic conditions and prolonged heating, which can be detrimental to sensitive functional groups.[1] Recent innovations have transformed this legacy reaction into a prominent green route.[1]

Mechanism Overview

The reaction proceeds via the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The use of a catalyst is crucial to facilitate the dehydration steps.

Caption: Simplified reaction pathway for the Paal-Knorr pyrrole synthesis.

Green Paal-Knorr Protocols

A. Aqueous Synthesis: Water is an ideal green solvent due to its safety, availability, and low cost.[8] The Paal-Knorr reaction can be performed efficiently in boiling water, often without any added catalyst, for a range of aliphatic and aromatic amines.[8][9] For less reactive amines, the addition of a mild, water-tolerant Lewis acid catalyst like iron(III) chloride can dramatically improve yields under mild conditions.[10][11]

B. Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and urea) that form a eutectic with a low melting point.[12][13] They can act as both the solvent and the catalyst, providing a non-toxic, biodegradable, and recyclable medium for the Paal-Knorr reaction.[14][15] This approach often leads to excellent yields in remarkably short reaction times.[14]

C. Mechanochemistry: Solvent-free synthesis can be achieved through mechanical activation in a ball mill.[16] This technique uses a biosourced organic acid, such as citric acid, as a catalyst, providing rapid, high-yielding access to N-substituted pyrroles without any bulk solvent.[2][17]

| Protocol | Catalyst/Medium | Temp. (°C) | Time | Typical Yield (%) | Reference(s) |

| Conventional | Acetic Acid | Reflux | Several hours | Variable | [1] |

| Aqueous | Water (no catalyst) | 100 | 15 min - 3 h | 90-96 | [8] |

| DES-Mediated | Choline chloride/L-(+)-tartaric acid | 80 | 2-10 min | 90-98 | [14] |

| Mechanochemical | Citric Acid (1 mol%), solvent-free | Ambient | 15 min | 74-87 | [16] |

Maximizing Efficiency: Multi-Component Reactions (MCRs)

MCRs are convergent reactions where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[18] This approach is inherently green as it minimizes intermediate isolation steps, reduces solvent usage and waste generation, and boasts high atom economy.[5]

General MCR Workflow

The power of MCRs lies in their operational simplicity. Reactants are typically mixed in a suitable green solvent or under solvent-free conditions, often with a catalyst, and subjected to an energy source to drive the reaction to completion. The work-up is frequently simplified to filtration and washing, avoiding tedious chromatographic purification.[2][19]

Caption: A generalized workflow for a green multi-component synthesis of pyrroles.

Exemplary MCR Protocol: Four-Component Synthesis

A powerful one-pot, four-component reaction involves the coupling of an aldehyde, a primary amine, a 1,3-dicarbonyl compound, and a nitroalkane.[6] This method allows for the construction of highly functionalized, polysubstituted pyrroles.

Step-by-Step Methodology:

-

Catalyst & Solvent: An acidic ionic liquid, such as 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM]HSO₄), is used as a recyclable, dual-purpose catalyst and solvent.[20]

-

Reactant Addition: To a vessel containing the ionic liquid, add the primary amine (1 mmol), 1,3-dicarbonyl compound (1 mmol), aldehyde (1 mmol), and nitroalkane (1.2 mmol).

-

Reaction: The mixture is stirred at 80-100 °C for a specified time (typically 1-2 hours), during which the reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. Water is added, and the solid product precipitates.

-

Purification: The precipitated product is collected by simple filtration, washed with a water/ethanol mixture, and dried to afford the pure pyrrole derivative.[19]

-

Catalyst Recycling: The aqueous filtrate containing the ionic liquid can be evaporated under reduced pressure and reused for subsequent reactions with minimal loss of activity.[6]

Enabling Technologies: Microwave and Ultrasound Assistance

Alternative energy sources provide a powerful tool for accelerating reactions, often leading to higher yields and cleaner product profiles under milder conditions than conventional heating.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation accelerates chemical reactions through efficient internal heating caused by the interaction of the electromagnetic field with polar molecules in the reaction mixture.[3][21] This rapid, uniform heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of side products.[22][23] MAOS has been successfully applied to various pyrrole syntheses, including the Paal-Knorr, Clauson-Kaas, and multi-component reactions.[21][23][24]

Ultrasound-Assisted Synthesis (Sonochemistry)

The application of high-frequency ultrasound (typically >20 kHz) to a liquid medium generates, grows, and implodes microscopic bubbles—a phenomenon known as acoustic cavitation.[25] This process creates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates.[26] Sonochemistry is particularly effective for heterogeneous reactions and has been used to promote pyrrole synthesis in green solvents like water or lactic acid, often under catalyst-free conditions.[4][25][27]

| Reaction Type | Conditions (Conventional) | Conditions (Microwave/Ultrasound) | Outcome | Reference(s) |

| Paal-Knorr | Toluene, Reflux, 12 h | MW, 120-150 °C, 2-10 min | Yields 65-89%, drastic time reduction | [23] |

| Clauson-Kaas | Acetic Acid, Reflux, hours | MW, Acidic IL, 10-15 min | Higher yields, solvent-free | [23] |

| Multi-Component | Stirring, 80 °C, 12 h | Ultrasound (40 kHz), Water, 35 min | Yield 92%, catalyst-free, short time | [27] |

| Biginelli-type Pyrrole | Reflux, hours | Ultrasound, Lactic Acid, 30-45 min | Excellent yields, eco-friendly solvent | [25] |

Future Outlook and Emerging Trends

The field of green pyrrole synthesis continues to evolve. Emerging areas of interest include:

-

Biocatalysis: The use of enzymes, such as UbiD-type decarboxylases coupled with carboxylic acid reductases, offers a pathway for CO₂ fixation to produce pyrrole aldehydes under ambient conditions, representing an ultimate green synthesis from a C1 feedstock.[28]

-

Photocatalysis: Visible-light-mediated photocatalysis is enabling novel [3+2] cycloadditions to form highly functionalized pyrroles under exceptionally mild conditions.[29]

-

Flow Chemistry: Integrating these green methodologies into continuous flow reactors promises enhanced safety, scalability, and process control, paving the way for industrial-scale green production of pyrrole-based active pharmaceutical ingredients (APIs).

The continued integration of these innovative strategies will be paramount in advancing the synthesis of functionalized pyrroles in a manner that is not only scientifically elegant but also environmentally responsible.

References

- 1. tandfonline.com [tandfonline.com]

- 2. books.lucp.net [books.lucp.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]

- 6. Recent advances in the synthesis of pyrroles by multicomponent reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 11. Pyrrole synthesis [organic-chemistry.org]

- 12. Acid- and metal-free synthesis of annulated pyrroles in a deep eutectic solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Green and multi-component synthesis of polyfunctionalized pyrrole derivatives under solvent-free condition [chemistry.semnan.ac.ir]

- 20. Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 23. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02063G [pubs.rsc.org]

- 27. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid via the Paal-Knorr Reaction

Abstract

This comprehensive technical guide provides a detailed, step-by-step protocol for the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid, a valuable substituted pyrrole derivative for research and development in medicinal chemistry and materials science. The synthesis is strategically executed in two primary stages: a Paal-Knorr condensation to construct the core pyrrole ring as an ethyl ester, followed by a robust saponification to yield the final carboxylic acid. This document offers in-depth explanations for experimental choices, safety protocols, and characterization data, designed for researchers, scientists, and drug development professionals.

Introduction: The Paal-Knorr Synthesis as a Foundational Tool

The Paal-Knorr synthesis, first reported in 1884, remains one of the most efficient and widely utilized methods for the preparation of substituted pyrroles.[1][2] The reaction's core principle involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to form the aromatic pyrrole heterocycle. Its enduring appeal lies in its operational simplicity and the high yields often achieved.

While the classic Paal-Knorr reaction is straightforward for many pyrrole derivatives, the introduction of a carboxylic acid moiety at the 3-position requires a modified approach. A direct, one-pot synthesis is challenging due to the nature of the required starting materials. Therefore, this protocol employs a robust and logical two-step strategy:

-

Step 1: Paal-Knorr Cyclization to form Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate. This is achieved by reacting aniline with a specialized 1,4-dicarbonyl equivalent, ethyl 2-acetyl-5-oxohexanoate. This β-keto ester is specifically chosen to install the necessary ester functionality at the future 3-position of the pyrrole ring.

-

Step 2: Saponification to yield this compound. The ethyl ester intermediate is hydrolyzed under basic conditions to afford the final carboxylic acid product.

This guide provides detailed, field-proven protocols for both stages of this synthesis.

Overall Synthetic Workflow

The two-step synthesis is designed for clarity and reproducibility. The workflow begins with the formation of the pyrrole ring, followed by the unmasking of the carboxylic acid functionality.

References

Application Notes & Protocols: Leveraging 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic Acid for Modern Drug Discovery

Abstract

The 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid moiety represents a quintessential "privileged scaffold" in medicinal chemistry. Its inherent structural features—a decorated pyrrole core, an aromatic N-phenyl substituent, and a reactive carboxylic acid handle—provide a versatile three-dimensional framework for generating diverse chemical libraries with significant therapeutic potential. This guide offers an in-depth exploration of this scaffold, moving beyond simple descriptions to provide the causal logic behind synthetic choices and biological evaluation strategies. We present detailed, field-proven protocols for synthesis, derivatization, and biological screening, with a focus on developing novel anti-inflammatory and anticancer agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the power of this robust chemical scaffold.

The Scientific Rationale: Why This Scaffold?

The pyrrole ring is a fundamental heterocyclic motif found in a vast array of biologically active natural products and synthetic drugs.[1] The this compound scaffold (Molecular Formula: C₁₃H₁₃NO₂, Molecular Weight: 215.25 g/mol ) is particularly advantageous for several key reasons[2][3]:

-

Synthetic Tractability: The core is readily accessible through robust and scalable chemical reactions, such as the Paal-Knorr synthesis, allowing for efficient production of the foundational structure.[1][4]

-

Defined Modification Vectors: The scaffold presents three primary, chemically distinct points for diversification (the N1-phenyl ring, the C2/C5 methyl groups, and the C3-carboxylic acid), enabling systematic exploration of structure-activity relationships (SAR).

-

Proven Bioactivity: Derivatives of this and related pyrrole scaffolds have demonstrated a wide spectrum of pharmacological activities, including potent anti-inflammatory, anticancer, antibacterial, and neurological effects.[5][6][7][8][9] This established track record significantly de-risks the initial stages of a drug discovery program.

-

Favorable Physicochemical Properties: The core structure provides a balance of lipophilicity and hydrophilicity that can be fine-tuned through chemical modification to achieve desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Below is a visualization of the scaffold, highlighting the key positions for chemical diversification that form the basis of library design.

Caption: Key diversification points on the core scaffold.

Synthetic Strategies: From Core to Candidate

The foundation of any scaffold-based drug design program is a robust and flexible synthetic pipeline. The following protocols detail the synthesis of the core scaffold and its subsequent derivatization into a chemical library.

Protocol: Synthesis of the Core Scaffold via Paal-Knorr Cyclocondensation

This protocol describes a common and efficient method for synthesizing the pyrrole core. The Paal-Knorr reaction involves the cyclocondensation of a 1,4-dicarbonyl compound with a primary amine.[1] The use of water as a solvent represents a green chemistry approach that is both environmentally friendly and effective.[1]

Workflow Diagram: Paal-Knorr Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C13H13NO2 | CID 292955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone | Scilit [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Comprehensive Guide to the Synthesis of Pyrrole-2-Carboxamides from Carboxylic Acid Precursors

Abstract: This document provides a detailed protocol and technical guide for the synthesis of pyrrole-2-carboxamides, a scaffold of significant interest in medicinal chemistry and drug development.[1][2] We delve into the foundational principles of amide bond formation, focusing on the direct coupling of pyrrole-2-carboxylic acid with primary and secondary amines. This guide offers an in-depth look at the mechanisms of common coupling reagents, provides step-by-step experimental protocols, and addresses common challenges and side reactions. The content is designed for researchers, scientists, and drug development professionals seeking to reliably construct this important chemical motif.

Introduction: The Significance of the Pyrrole-2-Carboxamide Moiety

The pyrrole-2-carboxamide framework is a privileged scaffold found in a vast array of biologically active natural products and synthetic pharmaceuticals.[3] Its prevalence stems from the ability of the amide N-H and carbonyl oxygen to act as hydrogen bond donors and acceptors, respectively, while the pyrrole ring engages in various non-covalent interactions, making it an effective pharmacophore for enzyme and receptor binding. Notable examples include oroidin alkaloids derived from marine sponges and potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) for treating drug-resistant tuberculosis.[1][4]

The direct formation of an amide bond between a carboxylic acid and an amine is deceptively complex. A simple mixture of the two results in a non-productive acid-base reaction, forming an ammonium carboxylate salt.[5] To overcome this, the carboxylic acid must be "activated" to render the carbonyl carbon sufficiently electrophilic for nucleophilic attack by the amine. This guide focuses on the most prevalent and reliable methods for this activation and subsequent coupling.

Synthetic Strategies: Activating the Carboxylic Acid

The key to successfully synthesizing pyrrole-2-carboxamides from pyrrole-2-carboxylic acid is the use of a coupling reagent. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating amide bond formation under mild conditions. The choice of coupling reagent is critical and depends on factors such as substrate scope, cost, and the potential for side reactions like racemization.

Carbodiimide-Based Reagents

Carbodiimides are among the most widely used coupling agents due to their efficiency and versatility.[6] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

EDC (or EDCI): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is a water-soluble carbodiimide, making it exceptionally useful as its urea byproduct can be easily removed by aqueous extraction.[5][6]

-

DCC: Dicyclohexylcarbodiimide is highly effective but produces a dicyclohexylurea (DCU) byproduct that is largely insoluble in common organic solvents.[6] While this facilitates removal by filtration in solution-phase synthesis, it makes DCC unsuitable for solid-phase peptide synthesis.[6]

Uronium/Aminium-Based Reagents

These reagents, often referred to as phosphonium or aminium salts, are highly efficient and lead to rapid reactions with minimal side products.

-

HBTU / TBTU: These reagents were initially thought to have a uronium structure but are now known to exist as aminium salts. They are exceptionally fast and efficient, particularly when used in conjunction with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). TBTU was successfully used in the synthesis of oroidin alkaloids.

-

HATU / HCTU: These are modern coupling reagents incorporating a 7-aza-1-hydroxybenzotriazole (HOAt) moiety, which leads to faster reactions and lower rates of racemization compared to their benzotriazole counterparts.

Other Reagents

-

Cyclic Phosphonate Anhydrides (e.g., T3P®): These reagents are known for their high reactivity and clean reaction profiles, producing water-soluble phosphate byproducts. They are effective for the amidation of pyrrole carboxylate compounds.[7]

The following table summarizes the key characteristics of commonly used coupling reagents.

| Reagent Class | Example(s) | Key Advantages | Key Disadvantages | Byproduct Removal |

| Carbodiimide | EDC, DCC, DIC | Cost-effective, widely available | Potential for N-acylurea formation, racemization | Aqueous wash (EDC), Filtration (DCC) |

| Uronium/Aminium | HBTU, TBTU, HATU | Fast reaction times, high yields, low racemization | Higher cost | Aqueous wash |

| Phosphonium | PyBOP, PyAOP | Very effective for hindered couplings | Higher cost, phosphine oxide byproducts | Aqueous wash, Chromatography |

| Phosphonic Anhydride | T3P® | High reactivity, clean reactions | Moderate cost | Aqueous wash |

Mechanistic Insight: The Carbodiimide Pathway

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting unexpected outcomes. The carbodiimide pathway is illustrative of the general principle of carboxylic acid activation.

-

Activation: The carboxylic acid attacks the carbodiimide (e.g., EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent.[5][8]

-

Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the O-acylisourea. This forms the desired amide and a soluble urea byproduct.[5]

-

The Role of Additives (HOBt): A significant side reaction is the intramolecular rearrangement of the O-acylisourea to a stable N-acylurea, which halts the reaction.[8][9] To prevent this, an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt rapidly intercepts the O-acylisourea to form an active ester, which is less prone to side reactions but still highly reactive towards the amine. This two-step activation minimizes the formation of the N-acylurea byproduct and suppresses racemization.[6]

Figure 1: Carbodiimide coupling mechanism showing the desired pathway, a common side reaction, and its prevention using HOBt.

Detailed Experimental Protocols

The following protocols are robust starting points for the synthesis of a wide range of pyrrole-2-carboxamides.

Protocol 1: General Synthesis using EDC and HOBt

This is a reliable and widely applicable method for generating pyrrole-2-carboxamides.

Figure 2: General experimental workflow for EDC/HOBt mediated amide coupling.

Materials:

-

Pyrrole-2-carboxylic acid (1.0 equiv)

-

Amine (1.1 equiv)

-

EDC·HCl (1.5 equiv)

-

HOBt (1.2 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc), water, saturated NaHCO₃ solution, brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for chromatography

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add pyrrole-2-carboxylic acid (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv).

-

Dissolve the solids in a minimal amount of anhydrous DMF or DCM (approx. 0.1 M concentration relative to the carboxylic acid).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add EDC·HCl (1.5 equiv) to the stirred solution in portions over 5-10 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (2x), and finally with brine (1x). This removes DMF, excess reagents, and the urea byproduct.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid or oil by flash column chromatography on silica gel to afford the pure pyrrole-2-carboxamide.[10]

Protocol 2: Rapid Synthesis using TBTU and DIPEA

This method is often faster and is particularly effective for more challenging couplings.

Materials:

-

Pyrrole-2-carboxylic acid (1.0 equiv)

-

Amine (1.1 equiv)

-

TBTU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous DMF or Acetonitrile (MeCN)

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the pyrrole-2-carboxylic acid (1.0 equiv) and TBTU (1.2 equiv) in anhydrous DMF.

-

Add DIPEA (3.0 equiv) and stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

-

Add the amine (1.1 equiv) to the activated mixture.

-

Stir the reaction at room temperature for 2-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, perform the same aqueous work-up and purification as described in Protocol 1.

Troubleshooting and Common Side Reactions

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | Inactive coupling reagent (hydrolyzed); Poor solubility of starting materials; Steric hindrance. | Use fresh, high-quality coupling reagents; Try a different solvent system (e.g., DMF for solubility); Switch to a more powerful coupling reagent like HATU or increase reaction temperature. |

| N-Acylurea Byproduct Detected | Rearrangement of the O-acylisourea intermediate (carbodiimide reactions).[8][9][11] | Ensure an additive like HOBt or HOAt is used; Add the amine as soon as possible after the carbodiimide. |

| Starting Material Remains | Insufficient equivalents of coupling reagent or amine; Short reaction time. | Increase equivalents of coupling reagent to 1.5-2.0; Allow the reaction to run longer (up to 48h). |

| Product is Difficult to Purify | Byproducts from the coupling reagent are co-eluting with the product. | Ensure the aqueous work-up is thorough to remove water-soluble byproducts; If using DCC, ensure all DCU is filtered off before work-up. |

Conclusion

The synthesis of pyrrole-2-carboxamides from their carboxylic acid precursors is a cornerstone reaction for medicinal and synthetic chemists. By selecting the appropriate coupling reagent and understanding the underlying reaction mechanism, researchers can reliably and efficiently access these valuable compounds. The protocols provided herein serve as a validated starting point for laboratory synthesis. Careful execution of the reaction, work-up, and purification steps is paramount to achieving high yields and purity.

References

- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. znaturforsch.com [znaturforsch.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. peptide.com [peptide.com]

- 7. WO2011110199A1 - A process for amidation of pyrrole carboxylate compounds - Google Patents [patents.google.com]

- 8. Carbodiimide - Wikipedia [en.wikipedia.org]

- 9. [PDF] Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Comprehensive Analytical Characterization of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid

Introduction and Scientific Context

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid (CAS No: 3807-56-5) is a substituted pyrrole derivative with a molecular formula of C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol .[1][2] The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3] As such, the rigorous characterization of novel derivatives like this one is a critical step in the drug discovery and development pipeline. Ensuring the identity, purity, and stability of a target molecule is fundamental to the reliability and reproducibility of subsequent biological and pharmacological studies.

This application note provides a multi-faceted guide to the analytical characterization of this compound. It moves beyond a simple listing of techniques to explain the causality behind methodological choices, offering a framework for establishing a robust and self-validating analytical workflow. The protocols described herein are designed to provide orthogonal data points, which, when integrated, deliver a high-confidence profile of the compound.

Physicochemical Properties

A foundational step in any analytical endeavor is the compilation of known physicochemical properties. This data serves as a reference for the expected outcomes of subsequent experiments.

| Property | Value | Source |

| IUPAC Name | 2,5-dimethyl-1-phenylpyrrole-3-carboxylic acid | PubChem[2] |

| CAS Number | 3807-56-5 | ChemicalBook[1], PubChem[2] |

| Molecular Formula | C₁₃H₁₃NO₂ | ChemicalBook[1], PubChem[2] |

| Molecular Weight | 215.25 g/mol | ChemicalBook[1], PubChem[2] |

| Appearance | White powder | ChemicalBook[1] |

| Melting Point | 216-218 °C | ChemicalBook[1] |

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are indispensable for assessing the purity of a compound and for quantifying its concentration in various matrices. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolution, sensitivity, and reproducibility.

Principle of Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol). Non-polar (hydrophobic) compounds interact more strongly with the stationary phase and thus elute later than polar compounds. The inclusion of an acid (e.g., formic acid or phosphoric acid) in the mobile phase is crucial for analyzing carboxylic acids like the target compound. It ensures that the carboxylic acid remains in its neutral, protonated state, preventing peak tailing and yielding sharp, symmetrical peaks.

Experimental Protocol: RP-HPLC for Purity Assessment

This protocol is a starting point for method development, adapted from established methods for similar phenyl-pyrrole structures.[4][5]

Instrumentation:

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Materials:

-

Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Sample Diluent: Acetonitrile/Water (50:50, v/v).

-

Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in the sample diluent. Create a working solution by diluting the stock to approximately 50 µg/mL.

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Flow Rate | 1.0 mL/min | Standard for analytical scale columns. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Adjustable based on concentration and sensitivity. |

| Detection | UV at 254 nm | A common wavelength for aromatic compounds; ideally, determine λmax via DAD scan. |

| Gradient | 0-2 min: 40% B2-15 min: 40% to 95% B15-18 min: 95% B18-18.1 min: 95% to 40% B18.1-25 min: 40% B | A gradient elution is necessary to separate the main peak from potential impurities with different polarities and to ensure the column is cleaned of highly retained species. |

Data Analysis:

-

Purity: The purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

-

Quantification: For accurate quantification, a calibration curve must be generated using certified reference standards of known concentrations.

Workflow for HPLC Analysis

Caption: Workflow for RP-HPLC analysis.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive evidence of a molecule's chemical structure by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Principle: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can absorb radiofrequency radiation at specific frequencies (resonances). These resonance frequencies are highly sensitive to the local electronic environment, allowing for the differentiation of chemically distinct nuclei within a molecule.

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer.

-

Data Interpretation: The obtained spectrum should be compared against known data for the compound.[1]

Expected ¹H NMR Spectral Data (300 MHz, Solvent not specified): [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.56 - 7.44 | multiplet | 3H | Phenyl protons (meta, para) | Aromatic protons in the deshielded region. |

| 7.23 - 7.18 | multiplet | 2H | Phenyl protons (ortho) | Aromatic protons in the deshielded region. |

| 6.44 | doublet (J=0.9 Hz) | 1H | Pyrrole C4-H | The lone proton on the electron-rich pyrrole ring. |

| 2.32 | singlet | 3H | Pyrrole C2-CH₃ | Methyl group attached to the pyrrole ring. |

| 1.99 | doublet (J=0.9 Hz) | 3H | Pyrrole C5-CH₃ | Methyl group attached to the pyrrole ring. |

Note: The carboxylic acid proton (COOH) would typically appear as a very broad singlet downstream (>10 ppm) and may be exchanged with residual water in the solvent, sometimes rendering it unobservable.

Mass Spectrometry (MS)

MS is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

Principle: The sample is ionized, and the resulting ions are accelerated into a mass analyzer, where they are separated based on their m/z. High-Resolution Mass Spectrometry (HRMS) can measure m/z with extremely high accuracy (to within a few parts per million), which allows for the unambiguous determination of the elemental formula.

Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source.

-

Ionization Mode: Use negative ion mode. The carboxylic acid will readily lose a proton to form the [M-H]⁻ ion.

-

Data Acquisition: Acquire the spectrum over a relevant mass range (e.g., m/z 50-500).

Expected HRMS Data: [1]

-

Calculated m/z for C₁₃H₁₂NO₂⁻ ([M-H]⁻): 214.0874

-

Found m/z: 214.0866[1] The close match between the calculated and found mass provides strong confirmation of the compound's elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Principle: Different chemical bonds vibrate at characteristic frequencies. By passing infrared radiation through a sample and measuring which frequencies are absorbed, a spectrum is generated that acts as a "molecular fingerprint," revealing the presence of key functional groups.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify characteristic absorption bands.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3100 - 3000 | C-H stretch | Aromatic (Phenyl, Pyrrole) |

| ~2950 - 2850 | C-H stretch | Aliphatic (Methyl) |

| ~1700 - 1670 | C=O stretch | Carboxylic Acid Dimer |

| ~1600, ~1450 | C=C stretch | Aromatic Rings |

Integrated Analytical Workflow

No single technique can provide a complete picture. A robust characterization strategy relies on the integration of orthogonal methods, where each technique validates the others.

Caption: Integrated workflow for compound characterization.

Conclusion